2-(Dichloromethyl)-4-methyl-3-nitropyridine
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Overview
Description
2-(Dichloromethyl)-4-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a dichloromethyl group, a methyl group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-4-methyl-3-nitropyridine can be achieved through several methods. One common approach involves the chlorination of 4-methyl-3-nitropyridine using dichloromethyl reagents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridines .
Scientific Research Applications
2-(Dichloromethyl)-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group may also participate in reactions that modify the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
4-Methyl-3-nitropyridine: Lacks the dichloromethyl group but shares the pyridine core structure.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another dichloromethyl compound with different functional groups.
Uniqueness
The presence of both a nitro group and a dichloromethyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
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Molecular Weight |
221.04 g/mol |
IUPAC Name |
2-(dichloromethyl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4-2-3-10-5(7(8)9)6(4)11(12)13/h2-3,7H,1H3 |
InChI Key |
WZSLSMYRMDDMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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